6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of two bromine atoms at the 6th and 8th positions of the triazolopyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine typically involves the bromination of [1,2,4]triazolo[4,3-a]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar brominating agents but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino-triazolopyridine derivative .
Scientific Research Applications
6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine in biological systems involves its interaction with specific molecular targets. The bromine atoms can form halogen bonds with biological macromolecules, influencing their activity. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
6,8-Dinitro-[1,2,4]triazolo[1,5-a]pyridine: This compound contains nitro groups instead of bromine atoms and exhibits different reactivity and applications.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound has a similar triazolopyridine core but with different substituents, leading to distinct chemical properties and uses.
Uniqueness
6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of bromine atoms, which impart specific reactivity and potential for halogen bonding interactions. This makes it a valuable compound for the synthesis of novel heterocyclic derivatives and exploration in various scientific research areas .
Properties
Molecular Formula |
C6H3Br2N3 |
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Molecular Weight |
276.92 g/mol |
IUPAC Name |
6,8-dibromo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H3Br2N3/c7-4-1-5(8)6-10-9-3-11(6)2-4/h1-3H |
InChI Key |
ICOHKVOENGGDIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=CN2C=C1Br)Br |
Origin of Product |
United States |
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